

# Spectroscopic Characterization of 5-(Methylthio)indoline: A Technical Guide for Researchers

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## Compound of Interest

Compound Name:	5-(Methylthio)indoline
CAS No.:	147080-28-2
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This technical guide provides a comprehensive overview of the expected spectroscopic data for **5-(Methylthio)indoline**, a heterocyclic compound of interest in medicinal chemistry and materials science. As experimental spectra for this specific molecule are not readily available in public databases, this document leverages established principles of spectroscopic analysis and data from structurally analogous compounds to predict and interpret its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of indoline derivatives.

## Molecular Structure and Spectroscopic Overview

**5-(Methylthio)indoline** is a bicyclic aromatic amine with a methylthio group substituted at the 5-position of the indoline ring. The structural features, including the aromatic and saturated portions of the ring system, the secondary amine, and the methylthio group, each give rise to characteristic signals in different spectroscopic techniques. Understanding these correlations is paramount for unambiguous structure elucidation and purity assessment.

Figure 1. Chemical structure of **5-(Methylthio)indoline**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **5-(Methylthio)indoline**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide critical information.

### Predicted $^1\text{H}$ NMR Spectrum

The proton NMR spectrum of **5-(Methylthio)indoline** is expected to show distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, the N-H proton, and the methylthio group protons. The predicted chemical shifts ( $\delta$ ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized in Table 1. These predictions are based on the analysis of similar indoline and thioanisole derivatives.<sup>[1][2]</sup>

Proton(s)	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
H-7	6.9 - 7.1	d	7.5 - 8.5	Ortho-coupling to H-6.
H-6	6.6 - 6.8	dd	7.5 - 8.5, 1.5 - 2.5	Ortho-coupling to H-7 and meta-coupling to H-4.
H-4	6.5 - 6.7	d	1.5 - 2.5	Meta-coupling to H-6.
N-H	3.5 - 4.5	br s	-	Broad signal due to quadrupole broadening and potential exchange.
C2-H <sub>2</sub>	3.4 - 3.6	t	8.0 - 9.0	Triplet due to coupling with C3-H <sub>2</sub> .
C3-H <sub>2</sub>	2.9 - 3.1	t	8.0 - 9.0	Triplet due to coupling with C2-H <sub>2</sub> .
S-CH <sub>3</sub>	2.4 - 2.6	s	-	Singlet for the methyl group protons.

Table 1. Predicted <sup>1</sup>H NMR data for **5-(Methylthio)indoline**.

Experimental Causality: The choice of solvent is critical in NMR. A deuterated solvent that does not exchange with the N-H proton, such as CDCl<sub>3</sub> or DMSO-d<sub>6</sub>, is recommended. DMSO-d<sub>6</sub> can be particularly useful for observing the N-H proton, as it often forms a hydrogen bond, resulting in a sharper signal at a downfield shift.<sup>[3]</sup>

## Predicted $^{13}\text{C}$ NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum will reveal the number of unique carbon environments. For **5-(Methylthio)indoline**, eight distinct signals are expected. The predicted chemical shifts are presented in Table 2, based on data from 5-methylindole and other substituted indolines.[4][5]

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
C-7a	150 - 155	Aromatic carbon attached to nitrogen.
C-3a	135 - 140	Aromatic quaternary carbon.
C-5	130 - 135	Aromatic carbon attached to the sulfur atom.
C-7	125 - 130	Aromatic CH.
C-6	120 - 125	Aromatic CH.
C-4	108 - 112	Aromatic CH.
C-2	45 - 50	Aliphatic $\text{CH}_2$ adjacent to nitrogen.
C-3	30 - 35	Aliphatic $\text{CH}_2$ .
S- $\text{CH}_3$	15 - 20	Methyl carbon.

Table 2. Predicted  $^{13}\text{C}$  NMR data for **5-(Methylthio)indoline**.

Self-Validating Protocol: To confirm the assignments, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended. A DEPT-135 experiment will show CH and  $\text{CH}_3$  signals as positive peaks and  $\text{CH}_2$  signals as negative peaks, while quaternary carbons will be absent. This would validate the assignments for C-2, C-3, and the S- $\text{CH}_3$  group. [3]

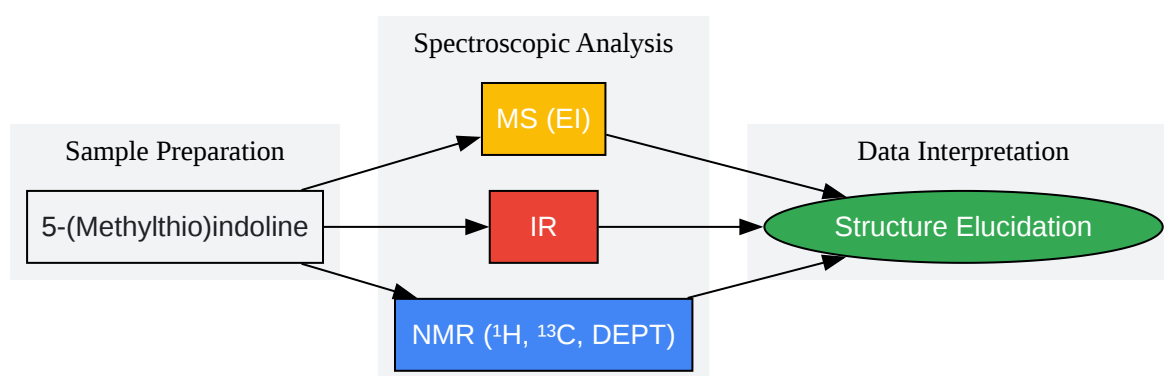
## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **5-(Methylthio)indoline** are listed in Table 3. These predictions are based on typical vibrational frequencies for secondary amines, aromatic rings, and thioethers.[6][7]

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
N-H	3350 - 3450	Medium	Stretching
Aromatic C-H	3000 - 3100	Medium	Stretching
Aliphatic C-H	2850 - 2960	Medium	Stretching
Aromatic C=C	1580 - 1620	Medium-Strong	Stretching
N-H	1500 - 1580	Medium	Bending
C-N	1250 - 1350	Medium-Strong	Stretching
C-S	600 - 800	Weak-Medium	Stretching

Table 3. Predicted IR data for **5-(Methylthio)indoline**.

Experimental Insight: The N-H stretching frequency is sensitive to hydrogen bonding. In a concentrated sample (as a neat liquid or KBr pellet), this band may be broader and appear at a lower wavenumber compared to a dilute solution in a non-polar solvent.



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Figure 2. General workflow for the spectroscopic characterization of **5-(Methylthio)indoline**.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5-(Methylthio)indoline**, electron ionization (EI) would be a suitable technique.

Predicted Mass Spectrum:

- Molecular Ion ( $M^+$ ): The molecular weight of **5-(Methylthio)indoline** ( $C_9H_{11}NS$ ) is 165.26 g/mol . A prominent molecular ion peak is expected at  $m/z = 165$ .
- Major Fragmentation Pathways:
  - Loss of a methyl radical ( $\bullet CH_3$ ) from the molecular ion to give a fragment at  $m/z = 150$ .
  - Loss of the thio radical ( $\bullet SH$ ) to give a fragment at  $m/z = 132$ .
  - A retro-Diels-Alder type fragmentation of the indoline ring is also possible.

The predicted mass spectrum is informed by the fragmentation patterns of similar indoline and thioanisole derivatives.[8][9]

Authoritative Grounding: The fragmentation of indoline derivatives often involves the cleavage of the bonds in the five-membered ring, leading to characteristic fragment ions.[9] The presence of the sulfur atom also influences the fragmentation, with cleavage of the C-S and S- $CH_3$  bonds being common.

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific spectrometer being used.

## NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **5-(Methylthio)indoline** in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the spectrometer.
  - Acquire a standard one-pulse  $^1\text{H}$  spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Integrate the signals and determine the chemical shifts and coupling constants.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
  - Acquire a DEPT-135 spectrum to differentiate between  $\text{CH}/\text{CH}_3$  and  $\text{CH}_2$  signals.

## IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet):
  - Grind a small amount of the sample with dry KBr powder.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (Thin Film):
  - If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Acquisition:
  - Record a background spectrum of the empty sample compartment or the salt plates.
  - Place the sample in the spectrometer and record the IR spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Mass Spectrometry Protocol (EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Ionize the sample using a standard electron energy of 70 eV.
- Mass Analysis: Scan a suitable mass range (e.g.,  $m/z$  40-300) to detect the molecular ion and fragment ions.

## Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of **5-(Methylthio)indoline**. By leveraging data from analogous structures and established spectroscopic principles, researchers can confidently approach the characterization of this and related indoline derivatives. The provided protocols offer a starting point for obtaining high-quality spectroscopic data, which is essential for confirming the structure and purity of synthesized compounds.

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